Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-, (1aS)-
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Overview
Description
Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-, (1aS)-: is a complex organic compound with a unique structure that includes an oxirene ring fused to an anthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-, (1aS)- typically involves the reaction of anthracene derivatives with epoxidizing agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like m-chloroperbenzoic acid to facilitate the formation of the oxirene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation processes using similar reagents and conditions but optimized for higher yields and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-, (1aS)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxirene ring to a diol or other reduced forms.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions that may include acidic or basic catalysts.
Major Products: The major products formed from these reactions include various substituted anthracene derivatives, quinones, and diols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-, (1aS)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-, (1aS)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include oxidative stress, signal transduction, and gene expression regulation.
Comparison with Similar Compounds
Benz(a)anthracene: Another polycyclic aromatic hydrocarbon with similar structural features but lacking the oxirene ring.
Anthracene: A simpler aromatic compound that serves as a precursor to more complex derivatives.
Epoxides: Compounds with an oxirane ring that share some chemical reactivity with Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-, (1aS)-.
Uniqueness: Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-, (1aS)- is unique due to its fused oxirene ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
962-32-3 |
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Molecular Formula |
C18H12O |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
(2R,4S)-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-1(19),5,7,9,11,13,15,17-octaene |
InChI |
InChI=1S/C18H12O/c1-2-6-12-10-16-15(9-11(12)5-1)13-7-3-4-8-14(13)17-18(16)19-17/h1-10,17-18H/t17-,18+/m0/s1 |
InChI Key |
APIRAYPNDXRJBP-ZWKOTPCHSA-N |
Isomeric SMILES |
C1=CC=C2C=C3C4=CC=CC=C4[C@H]5[C@@H](C3=CC2=C1)O5 |
Canonical SMILES |
C1=CC=C2C=C3C4=CC=CC=C4C5C(C3=CC2=C1)O5 |
Origin of Product |
United States |
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